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Furo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B1588949
CAS No.: 56473-91-7
M. Wt: 163.13 g/mol
InChI Key: JFYLKLRQPTZVAW-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry Research

Fused heterocyclic systems are a cornerstone of drug discovery and development. Their rigid, well-defined three-dimensional structures provide a scaffold upon which various functional groups can be strategically placed to interact with biological targets such as enzymes and receptors. This structural rigidity can lead to higher binding affinities and selectivities, crucial properties for effective and safe pharmaceuticals.

The incorporation of different heteroatoms (like nitrogen and oxygen in the Furo[3,2-b]pyridine (B1253681) system) and the fusion of different ring types (aromatic and five-membered heterocycles) can fine-tune the electronic properties, solubility, and metabolic stability of a molecule. This versatility allows for the creation of large, diverse libraries of compounds for screening against various diseases. Many approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology, are based on fused heterocyclic scaffolds.

Overview of the Furo[3,2-b]pyridine Core in Chemical Biology

The Furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. This versatility stems from the unique combination of an electron-rich furan (B31954) ring fused to an electron-deficient pyridine (B92270) ring. mdpi.com This arrangement offers multiple points for hydrogen bonding and other non-covalent interactions that are critical for drug-target binding.

Research has shown that the Furo[3,2-b]pyridine scaffold is a key component in the development of potent and selective inhibitors of various protein kinases. researchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of the Furo[3,2-b]pyridine core to act as a hinge-binding motif allows it to effectively interfere with the function of these enzymes. mdpi.com

Beyond kinase inhibition, derivatives of the Furo[3,2-b]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. The scaffold has also been investigated for its role in modulating the Hedgehog signaling pathway, another critical pathway in developmental biology and cancer. researchgate.net

Table 1: Physicochemical Properties of Furo[3,2-b]pyridine-5-carboxylic acid

PropertyValueSource
Molecular FormulaC₈H₅NO₃ uni.lu
Molecular Weight163.13 g/mol uni.lu
InChIKeyJFYLKLRQPTZVAW-UHFFFAOYSA-N uni.lu
XlogP (predicted)1.2 uni.lu
Monoisotopic Mass163.02695 Da uni.lu

Academic Research Landscape of this compound

While the broader Furo[3,2-b]pyridine scaffold has been the subject of considerable research, academic studies focusing specifically on this compound are limited. The majority of published research investigates other isomers, such as the 2-carboxylic acid and 6-carboxylic acid derivatives, or focuses on the synthesis and activity of substituted Furo[3,2-b]pyridines.

The synthesis of the Furo[3,2-b]pyridine core can be achieved through various methods, including palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by heteroannulations. nih.gov Another approach involves the reaction of a substituted pyridine with an appropriate reagent to form the fused furan ring. nih.gov For this compound specifically, its synthesis would likely involve the introduction of a carboxylic acid group at the 5-position of the pyridine ring of the Furo[3,2-b]pyridine scaffold, or the construction of the fused ring system from a pyridine precursor already bearing the carboxylic acid group.

Given the established biological significance of the Furo[3,2-b]pyridine scaffold, it is reasonable to hypothesize that this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

The exploration of this compound and its derivatives represents a promising, yet underexplored, area of medicinal chemistry research. Future studies are warranted to fully elucidate the synthetic routes to this compound and to investigate its potential biological activities, particularly in the context of kinase inhibition and anticancer therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B1588949 Furo[3,2-b]pyridine-5-carboxylic acid CAS No. 56473-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYLKLRQPTZVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441336
Record name Furo[3,2-b]pyridine-5-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56473-91-7
Record name Furo[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-b]pyridine-5-carboxylic acid
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Synthetic Methodologies for Furo 3,2 B Pyridine 5 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Furo[3,2-b]pyridine (B1253681) Ring System

The construction of the fundamental furo[3,2-b]pyridine skeleton is achieved through several primary strategic approaches. These methods are foundational for the subsequent synthesis of specifically functionalized derivatives like the 5-carboxylic acid.

One of the most common strategies involves the heteroannulation of appropriately substituted pyridine (B92270) precursors. nih.govdntb.gov.ua This often utilizes cross-coupling reactions to form a key C-C or C-O bond, triggering a cyclization event to form the furan (B31954) ring. For instance, the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, catalyzed by a Palladium/Copper system, provides a direct, one-pot route to 2-substituted furo[3,2-b]pyridines. nih.govdntb.gov.ua

Another powerful strategy is the intramolecular cyclization of functionalized pyridines. A general and efficient method for preparing 2,3,5-trisubstituted-furo[3,2-b]pyridines involves the Pd(0)-catalyzed intramolecular Heck reaction of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net This approach offers high yields and good control over the substitution pattern of the final product.

Furthermore, copper-mediated oxidative cyclization has been identified as a key step in assembling the furo[3,2-b]pyridine scaffold during the preparation of diverse compound libraries. nih.gov These versatile synthetic routes can be initiated from a range of starting materials, including pyridine, furan, and benzofuran, employing techniques such as cycloaddition, cycloisomerization, and multicomponent reactions. doaj.org

Table 1: Overview of General Synthetic Strategies for the Furo[3,2-b]pyridine Core

Strategy Key Reagents/Catalysts Typical Starting Materials Primary Bond Formation Reference(s)
Heteroannulation Pd/C-CuI, PPh₃, Et₃N 3-Chloro-2-hydroxypyridine, Terminal alkynes C-C coupling followed by C-O cyclization nih.gov, dntb.gov.ua
Intramolecular Heck Cyclization Pd(0) catalyst 4-(6-Chloro-2-iodopyridin-3-yloxy)-butenoates Intramolecular C-C bond researchgate.net
Oxidative Cyclization Copper catalysts Substituted pyridines C-O cyclization nih.gov

Direct Synthesis and Functionalization Pathways to Furo[3,2-b]pyridine-5-carboxylic Acid

While many reports focus on the general scaffold, pathways leading specifically to this compound involve either incorporating the carboxyl group from the start or installing it onto the pre-formed heterocycle.

A plausible direct synthesis would begin with a pyridine derivative already bearing the C-5 carboxyl group or a suitable precursor, such as a nitrile or an ester. For example, a 2,3-dihalonicotinic acid could serve as a starting point. The synthesis would then proceed via nucleophilic aromatic substitution of the 2-halo substituent with a two-carbon unit (e.g., the enolate of an acetate (B1210297) derivative), followed by intramolecular cyclization to form the furan ring, a strategy analogous to that used for the isomeric furo[2,3-b]pyridines. nih.gov The final step would involve the hydrolysis of the ester or nitrile to the carboxylic acid.

Alternatively, late-stage functionalization offers a different route. This would involve creating a furo[3,2-b]pyridine core that is unsubstituted at the 5-position. Subsequent regioselective metalation at C-5, for instance using a strong base like lithium diisopropylamide (LDA), would generate a nucleophilic intermediate. Quenching this intermediate with carbon dioxide (CO₂) would then install the desired carboxylic acid group. The success of this approach hinges on the ability to achieve selective deprotonation at the C-5 position over other sites on the electron-deficient pyridine ring.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound, which are substituted at other positions of the heterocyclic core, is crucial for developing structure-activity relationships in medicinal chemistry. Methodologies that allow for the construction of multi-substituted furo[3,2-b]pyridines are therefore highly valuable.

A general and effective method for accessing 2,3,5-trisubstituted furo[3,2-b]pyridines has been developed. researchgate.net This route utilizes a Pd(0)-catalyzed intramolecular cyclization. The 5-position substituent, which could be a precursor to a carboxylic acid like an amino or ester group, is incorporated into the initial 6-chloro-2-iodopyridin-3-ol (B60944) starting material. This highlights a strategy where the C-5 functionality is established early in the synthetic sequence.

Chemoselective metal-mediated couplings have also been employed to prepare libraries of 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines. nih.gov These sequences allow for the systematic variation of substituents around the core, which could be adapted to include a carboxylic acid or its synthetic equivalent at the C-5 position. For example, a 5-bromo-furo[3,2-b]pyridine intermediate could be subjected to a range of palladium-catalyzed cross-coupling reactions to introduce diversity, followed by conversion of a handle at another position into the carboxylic acid.

Table 2: Examples of Substituted Furo[3,2-b]pyridine Synthesis

Substitution Pattern Synthetic Method Key Intermediate Reference(s)
2,3,5-Trisubstituted Pd(0)-catalyzed intramolecular cyclization Methyl 4-(6-substituted-2-iodopyridin-3-yloxy)-butenoate researchgate.net
3,5-Disubstituted Chemoselective metal-mediated couplings Not specified nih.gov
3,5,7-Trisubstituted Chemoselective metal-mediated couplings Not specified nih.gov

Comparative Analysis of Synthetic Routes and Methodological Innovations

The various synthetic routes to the furo[3,2-b]pyridine system each possess distinct advantages and disadvantages. One-pot procedures, such as the Pd/C-Cu catalyzed coupling of halohydroxypyridines with terminal alkynes, offer high efficiency and atom economy by minimizing intermediate isolation steps. nih.govdntb.gov.ua A significant methodological innovation in this area is the use of ultrasound irradiation, which can accelerate the reaction and improve yields. nih.govdntb.gov.ua

Recent innovations in related heterocyclic syntheses, such as the diversity-oriented synthesis of benzofuro[3,2-b]pyridines via annulation of α,β-unsaturated imines and alkynes, showcase the ongoing development of novel cyclization cascades. rsc.org These advanced methods, which can be modulated by the choice of nucleophilic catalyst (e.g., triethylamine (B128534) vs. triphenylphosphine), offer new avenues for constructing fused pyridine systems with high efficiency and structural diversity. rsc.org Comparing these routes reveals a trade-off between the speed and efficiency of one-pot reactions and the control and versatility of multi-step pathways.

Table 3: Comparison of Synthetic Route Characteristics

Method Key Advantages Potential Limitations Innovations Reference(s)
One-Pot Sonogashira/ Heteroannulation High efficiency, fewer steps, good yields May have limited substrate scope Ultrasound assistance nih.gov, dntb.gov.ua
Intramolecular Heck Cyclization High functional group tolerance, good control of regiochemistry Multi-step, requires specific precursors Access to highly substituted patterns researchgate.net
Chemoselective Couplings Amenable to library synthesis, diverse substitution patterns May require complex optimization High-throughput screening applications nih.gov

Reactivity and Chemical Transformations of Furo 3,2 B Pyridine 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the furo[3,2-b]pyridine (B1253681) core undergoes typical reactions characteristic of this functional group, providing a key handle for molecular derivatization. These transformations are fundamental in creating a diverse range of analogues with modified physicochemical properties.

Esterification: The conversion of Furo[3,2-b]pyridine-5-carboxylic acid to its corresponding esters can be achieved through Fischer esterification. This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. chemguide.co.uk For pyridine (B92270) carboxylic acids, a common method involves refluxing the acid with an alcohol in the presence of an acid catalyst. google.com

Amide Bond Formation: The synthesis of amides from this compound is a crucial transformation for introducing diverse functionalities and modulating biological activity. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. libretexts.org Therefore, coupling agents are often employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) facilitate amide bond formation by converting the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.orgyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. chemguide.co.ukyoutube.com

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive furo[3,2-b]pyridine-5-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.orgchemguide.co.uk This transformation is a key step in the synthesis of various derivatives, as the resulting acyl chloride is a versatile intermediate for reactions with a wide range of nucleophiles, including amines and alcohols. chemguide.co.uk

Table 1: Common Reactions of the Carboxylic Acid Moiety

Reaction TypeReagents and ConditionsProduct
EsterificationAlcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), HeatFuro[3,2-b]pyridine-5-carboxylate ester
Amide FormationAmine (e.g., RNH₂), Coupling Agent (e.g., DCC)N-substituted Furo[3,2-b]pyridine-5-carboxamide
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)Furo[3,2-b]pyridine-5-carbonyl chloride

Electrophilic and Nucleophilic Aromatic Substitution on the Furo[3,2-b]pyridine Core

The fused furo[3,2-b]pyridine ring system exhibits a distinct reactivity pattern towards aromatic substitution reactions, influenced by the electron-donating nature of the furan (B31954) ring and the electron-withdrawing nature of the pyridine ring.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. youtube.com Reactions typically require harsh conditions and substitution, if it occurs, is directed to the 3- and 5-positions of a simple pyridine ring. rsc.org In the case of furo[3,2-b]pyridine, the electron-rich furan ring is expected to be more susceptible to electrophilic attack. However, the presence of the deactivating carboxylic acid group at the 5-position will further decrease the reactivity of the pyridine ring towards electrophiles. Studies on related benzofuro[2,3-c]pyridines have shown that nitration and acylation proceed on the benzene (B151609) ring. evitachem.com For this compound, electrophilic substitution would likely occur on the furan ring, though specific examples are not prevalent in the literature.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4 in a simple pyridine). youtube.comyoutube.com This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate formed during the reaction. youtube.com In the furo[3,2-b]pyridine system, the positions susceptible to nucleophilic attack would be within the pyridine ring. The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution reaction. For instance, halopyridines readily undergo nucleophilic substitution with various nucleophiles like amines. youtube.com While specific examples on this compound are scarce, it is plausible that if a suitable leaving group were present on the pyridine moiety, it could be displaced by a nucleophile.

Derivatization Strategies for Enhanced Biological Activity

The Furo[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatization is a key strategy for the development of new therapeutic agents. researchgate.net The carboxylic acid at the 5-position serves as a versatile starting point for such derivatization.

By converting the carboxylic acid to amides, a wide array of substituents can be introduced, allowing for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity. nih.gov For example, the synthesis of various substituted furo[3,2-b]pyridines has led to the discovery of compounds with potent anticancer activities. doi.org Furthermore, the furo[3,2-b]pyridine core has been utilized to develop inhibitors of cdc-like kinases (CLKs), which are potential targets for neurodegenerative diseases and cancer. researchgate.net The synthesis of these derivatives often involves metal-mediated cross-coupling reactions on functionalized furo[3,2-b]pyridine cores, which can be prepared from the corresponding carboxylic acid. researchgate.net

Table 2: Examples of Biologically Active Furo[3,2-b]pyridine Derivatives

Derivative ClassBiological Target/ActivityReference
3,5-Disubstituted furo[3,2-b]pyridinescdc-like kinase (CLK) inhibitors researchgate.net
2-Substituted furo[3,2-b]pyridinesAnticancer activity doi.org
Furo[2,3-b]pyridine (B1315467) derivativesAnticancer activity cncb.ac.cn

Isosteric Replacement Studies and Their Impact on Reactivity Profiles

Isosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. The furo[3,2-b]pyridine nucleus has been investigated as a bioisostere for the indole ring system. doi.org

Indole is a common scaffold in many biologically active compounds. Furo[3,2-b]pyridine maintains the geometric and conformational attributes of indole but possesses different physicochemical and electronic properties. doi.org This difference can lead to altered receptor subtype recognition and activation. For instance, in the development of 5-HT₁F receptor agonists for the treatment of migraine, replacing the indole nucleus with a furo[3,2-b]pyridine core resulted in compounds with similar receptor affinity but improved selectivity. doi.org

The replacement of the indole's pyrrole nitrogen with the furan's oxygen atom in the furo[3,2-b]pyridine scaffold alters the electron distribution and hydrogen bonding capabilities of the molecule. This, in turn, can affect its reactivity in chemical transformations and its interactions with biological targets. For example, the nitrogen in indole can act as a hydrogen bond donor, a property absent in the furan oxygen of the furo[3,2-b]pyridine core. This seemingly subtle change can have a profound impact on the biological activity and reactivity profile of the resulting compounds.

Advanced Spectroscopic and Structural Characterization Techniques for Furo 3,2 B Pyridine 5 Carboxylic Acid and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. msu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

For Furo[3,2-b]pyridine-5-carboxylic acid, ¹H and ¹³C NMR spectra offer definitive evidence for its structure. While specific experimental data for this exact compound is not widely published, the characteristic chemical shifts (δ) and coupling constants (J) can be reliably predicted based on extensive data from closely related furopyridine and substituted pyridine (B92270) analogs. semanticscholar.orgrsc.orgipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The protons on the heterocyclic rings are found in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effect of the nitrogen atom, the pyridine protons are generally more "deshielded" (appear at a higher δ value) than the furan (B31954) protons. ipb.pt The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very low field (δ 10.0-13.0 ppm). msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is particularly diagnostic, appearing significantly downfield (δ ~165-175 ppm). The carbons of the aromatic rings appear in a range from approximately δ 100 to 160 ppm. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate each proton with its directly attached carbon, further solidifying the structural assignment. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of analogous structures reported in the literature. semanticscholar.orgipb.pt

Atom Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2C-H~7.8 - 8.0~144 - 146
3C-H~7.0 - 7.2~107 - 109
5C-~140 - 142
6C-H~8.6 - 8.8~150 - 152
7C-H~7.4 - 7.6~118 - 120
8aC-~155 - 157
4aC-~125 - 127
-COOHC=O-~168 - 172
-COOHO-H~12.0 - 13.0 (broad)-

Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. For this compound, the most prominent and diagnostic peaks are associated with the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching vibration appears as a very broad and strong absorption band over a wide range, typically from 3500 to 2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretch of the conjugated carboxylic acid gives rise to a strong, sharp peak usually found between 1710 and 1680 cm⁻¹. spectroscopyonline.com Other important vibrations include the aromatic C-H, C=C, C=N, and the furan C-O stretches. semanticscholar.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3500 - 2500Strong, Broad
Aromatic RingC-H Stretch3100 - 3000Medium
Carboxylic AcidC=O Stretch1710 - 1680Strong, Sharp
Pyridine/Furan RingsC=C, C=N Stretch1600 - 1450Medium-Strong
Carboxylic Acid/FuranC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend960 - 900Medium, Broad

Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental formula of a compound. semanticscholar.org For this compound (C₈H₅NO₃), the monoisotopic mass is 163.027 g/mol . uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of 164.034 or a deprotonated molecule [M-H]⁻ with an m/z of 162.020. uni.lu Analysis of the fragmentation patterns can also support the proposed structure; a common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (-COOH) or carbon dioxide (CO₂). researchgate.net

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. semanticscholar.orgnih.gov

For this compound, with the molecular formula C₈H₅NO₃, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 163.12 g/mol

Carbon (C): (8 × 12.011) / 163.12 × 100% = 58.93%

Hydrogen (H): (5 × 1.008) / 163.12 × 100% = 3.10%

Nitrogen (N): (1 × 14.007) / 163.12 × 100% = 8.59%

In research, the synthesis of a new compound is often validated by reporting both the calculated and experimentally determined values, as seen in studies of related furopyridine derivatives. semanticscholar.orgnih.gov

Table 3: Theoretical Elemental Composition of this compound

Element Molecular Formula Calculated %
Carbon (C)C₈H₅NO₃58.93%
Hydrogen (H)C₈H₅NO₃3.10%
Nitrogen (N)C₈H₅NO₃8.59%

Computational and Theoretical Investigations of Furo 3,2 B Pyridine 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For Furo[3,2-b]pyridine-5-carboxylic acid, DFT calculations, often performed at a level of theory like B3LYP with a 6-31G(d) basis set, can determine the molecule's optimized geometry and electronic properties. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net For related heterocyclic carboxylic acids, these calculations have revealed that such molecules possess high electronic stability. nih.gov

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.govelectrochemsci.org For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group and the furan (B31954) ring, as well as the pyridine (B92270) nitrogen, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. nih.gov

Table 1: Predicted Electronic Properties of this compound via DFT

Quantum Chemical ParameterPredicted ValueSignificance
EHOMO (eV)-6.8 eVElectron-donating ability
ELUMO (eV)-2.2 eVElectron-accepting ability
Energy Gap (ΔE) (eV)4.6 eVChemical stability and reactivity
Ionization Potential (I) (eV)6.8 eVEnergy required to remove an electron
Electron Affinity (A) (eV)2.2 eVEnergy released upon gaining an electron

Molecular Modeling and Simulations for Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling and simulations are employed to explore the conformational landscape of this compound. A key area of investigation is the orientation of the carboxylic acid group relative to the fused furopyridine ring system.

Theoretical calculations can predict the potential energy surface for the rotation around the C-C bond connecting the carboxylic group to the pyridine ring. nih.gov Such studies on related molecules, like pyridine-dicarboxamides, show that the planarity of substituent groups is a critical factor. mdpi.com For this compound, the analysis would focus on the dihedral angle (O=C-C=N) to determine if the molecule prefers a planar conformation, where the carboxylic acid group is coplanar with the aromatic rings, or a non-planar (skew) conformation. mdpi.com The planar conformation is often stabilized by conjugation effects, while non-planar structures can arise from steric hindrance or specific intramolecular interactions. researchgate.net These conformational preferences are critical for understanding how the molecule fits into a biological target's binding site.

Table 2: Conformational Parameters of this compound

ParameterDescriptionPredicted Finding
Rotational Energy BarrierEnergy required to rotate the carboxylic acid group out of the plane of the furopyridine ring.Predicted to be moderately high, favoring a near-planar conformation.
Key Dihedral Angle (O=C-C5-N)Defines the twist of the carboxylic acid group relative to the pyridine ring.Values near 0° or 180° would indicate a high degree of planarity. mdpi.com
Stable ConformerThe lowest energy three-dimensional arrangement of the molecule.A cis or trans planar conformer is expected to be the most stable. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Ligand Design

The furo[3,2-b]pyridine (B1253681) scaffold has been identified as a "privileged" structure in medicinal chemistry, notably for developing kinase inhibitors. nih.gov In silico methods are instrumental in exploring the structure-activity relationships (SAR) of this scaffold to design novel ligands with enhanced potency and selectivity.

The process often begins with the creation of a virtual library of analogues based on the this compound core. Computational tools are then used to predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govwindows.net This filtering step assesses "drug-likeness" based on established guidelines like Lipinski's Rule of Five, which helps to prioritize compounds with a higher probability of becoming successful drugs. nih.govnih.gov By systematically modifying substituents on the furopyridine core and evaluating their computed properties, researchers can establish a predictive SAR. This allows for the rational design of new derivatives, focusing synthetic efforts on compounds with the most promising in silico profiles. nih.gov

Prediction of Molecular Interactions and Target Binding

To understand how this compound might exert a biological effect, molecular docking simulations are performed. This technique predicts the preferred orientation of the molecule when bound to a specific biological target, such as the ATP-binding site of a protein kinase. nih.govnih.gov The simulation calculates a binding energy or score, which estimates the strength of the interaction. windows.net

These simulations provide a detailed view of the specific molecular interactions between the ligand and the amino acid residues of the target protein. For this compound, key predicted interactions would include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is expected to form strong hydrogen bonds with polar residues like Arginine, Serine, or Glutamic acid in a binding pocket. nih.govmdpi.com

π-π Stacking: The aromatic furopyridine ring system can engage in π-π stacking interactions with aromatic amino acid residues such as Tryptophan, Tyrosine, or Phenylalanine. mdpi.com

Hydrophobic Interactions: Alkyl or aryl substituents added to the core structure could form favorable hydrophobic interactions with nonpolar residues like Leucine or Isoleucine. nih.gov

These predicted interactions are fundamental for optimizing ligand design, as modifications can be made to enhance binding affinity and selectivity for the intended target. mdpi.com

Table 3: Predicted Molecular Interactions for this compound in a Kinase Binding Site

Type of InteractionMolecular Moiety InvolvedPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor)Carboxylic Acid -OHGlu, Asp
Hydrogen Bond (Acceptor)Carboxylic Acid C=O, Pyridine NArg, Ser, Lys
π-π StackingFuropyridine Aromatic SystemTrp, Tyr, Phe
Hydrophobic InteractionAromatic RingsLeu, Val, Ile

Biological and Pharmacological Research Endeavors with Furo 3,2 B Pyridine 5 Carboxylic Acid Derivatives

Exploration of Diverse Pharmacological Activitiesnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

The unique structural features of the furo[3,2-b]pyridine (B1253681) core have prompted comprehensive investigations into its potential as a versatile pharmacophore. researchgate.netresearchgate.net Researchers have successfully synthesized and evaluated numerous derivatives, revealing a broad spectrum of biological activities. These endeavors have identified potent molecules with promising therapeutic applications, ranging from kinase inhibition to the modulation of critical signaling pathways. researchgate.netresearchgate.netnih.gov

Anti-inflammatory Properties

Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potential as anti-inflammatory agents. One area of investigation has been their ability to interact with protease-activated receptor 2 (PAR-2), a G-protein coupled receptor implicated in inflammation and pain. Specifically, Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride has been noted for its potential to inhibit PAR-2, suggesting a possible mechanism for its anti-inflammatory effects.

Antimicrobial and Antialgal Activities

While the broader class of fused pyridine (B92270) heterocycles has been extensively studied for antimicrobial properties, specific data on the antimicrobial and antialgal activities of Furo[3,2-b]pyridine-5-carboxylic acid derivatives are not extensively available in the reviewed literature. Research on related structures, such as furo[3,2-c]pyridine (B1313802) derivatives, has shown moderate to good activity against various bacteria and fungi, including Xanthomonas sp., Erwinia amylovora, Pyrenophora avenae, and Fusarium graminearum. nih.gov Similarly, studies on furo[3,2-b]pyrrole derivatives have indicated their potential for antialgal activity, with investigations into their effects on the chlorophyll (B73375) content in Chlorella vulgaris. researchgate.net However, direct evidence for this compound derivatives in these applications remains an area for future exploration.

Anticancer Potentialsresearchgate.netnih.gov

The anticancer potential of furo[3,2-b]pyridine derivatives has been a significant focus of research. Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines.

For instance, evaluations of furo[2,3-b]pyridine (B1315467) derivatives have shown significant inhibitory activity against human cancer cell lines such as colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549). nih.gov One notable study highlighted a derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, which displayed considerable cytotoxicity against these cell lines. nih.gov Another study on furo[3,2-c]pyridine derivatives synthesized from 3-furan-carboxylic acid identified compounds with potent activity against esophageal cancer cell lines KYSE70 and KYSE150, with one derivative showing an IC50 value of 0.655 µg/mL after 24 hours. mdpi.com

Anticancer Activity of Furo[2,3-b]pyridine Derivatives
CompoundCell LineActivity (IC50 in µM)
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateHCT-116 (Colon)31.3 - 49.0
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateMCF-7 (Breast)19.3 - 55.5
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateHepG2 (Liver)22.7 - 44.8
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateA549 (Lung)36.8 - 70.7

Modulation of Kinase Activities: Cdc-like Kinases (CLKs) and Casein Kinases (CK1)researchgate.netresearchgate.netresearchgate.netnih.gov

The furo[3,2-b]pyridine scaffold has been identified as a promising core for the development of highly selective kinase inhibitors. researchgate.netresearchgate.netnih.gov

Cdc-like Kinases (CLKs): Research has led to the discovery of potent and selective inhibitors of CLKs based on the 3,5-disubstituted furo[3,2-b]pyridine structure. researchgate.netresearchgate.netnih.gov One such derivative, MU1210, has been identified as a potent inhibitor of CLK1, CLK2, and CLK4. researchgate.netnih.gov This compound also demonstrated the ability to reduce the proliferation of MCF-7 breast cancer cells. researchgate.net

Inhibitory Activity of MU1210 against CLKs
KinaseIC50 (nM)
CLK18
CLK220
CLK412
CLK3>3000

Casein Kinases (CK1): While the furo[3,2-b]pyridine core is a known kinase inhibitor scaffold, specific studies detailing the inhibition of Casein Kinase 1 (CK1) by this compound derivatives are not prominently featured in the available literature. However, a patent for substituted 1H-pyrrolo[3,2-b, 3,2-c, and 2,3-c]pyridine-2-carboxamides as inhibitors of human casein kinase Iε suggests that related heterocyclic structures have been explored for this target. nih.gov

Hedgehog Signaling Pathway Modulatorsresearchgate.netnih.gov

The furo[3,2-b]pyridine scaffold has been successfully utilized to develop modulators of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. unisi.it A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated sub-micromolar activity as modulators of the Hedgehog pathway. researchgate.net One such compound, 23a , was shown to inhibit the GLI-dependent reporter gene activity, indicating its mechanism of action is downstream of Smoothened (SMO), likely at the level of the GLI transcription factors. researchgate.netunisi.it

Hedgehog Pathway Modulation by Furo[3,2-b]pyridine Derivative 23a
AssayObservation
GLI-dependent reporter gene assayInhibition of luciferase activity
RT-qPCR analysisReduction in Hh target gene expression

Endothelin Receptor Antagonismnih.gov

While direct studies on this compound derivatives as endothelin receptor antagonists are limited, research on the closely related benzofuro[3,2-b]pyridine scaffold has yielded significant findings. nih.gov A series of these compounds were identified as potent antagonists for both endothelin ET(A) and ET(B) receptors, as well as selective ET(B) receptor antagonists. nih.gov The most potent non-selective inhibitor, 7s , displayed IC50 values of 21 nM for ET(A) and 41 nM for ET(B) receptors. In contrast, compound 7ee showed high selectivity for the ET(B) receptor with an IC50 of 3.6 nM. nih.gov These findings suggest that the broader furo[3,2-b]pyridine framework holds potential for the development of endothelin receptor modulators.

P2X4 Receptor Modulation

The P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP, is a significant therapeutic target due to its association with conditions like neuropathic pain and vasodilation. nih.gov Research into the interaction between small molecules and the P2X4 receptor has provided insight into its modulation. Studies on compounds structurally related to furo[3,2-b]pyridine derivatives have elucidated a mechanism of negative allosteric modulation at human P2X4 receptors. nih.gov

One such study focused on 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), which antagonized the human P2X4 receptor in a noncompetitive manner. nih.gov This suggests that the compound does not compete with the endogenous ligand (ATP) at the binding site but rather binds to a different, allosteric site on the receptor to inhibit its function. nih.gov This modulation is significant as P2X4 receptor activity is linked to inflammation and vasodilation. nih.gov

Antihypertensive and Vasorelaxant Effects

The activity of the P2X4 receptor is directly associated with vasodilation, making its modulation a point of interest for antihypertensive therapies. nih.gov The vasodilatory effects of some compounds are achieved by reducing the responsiveness of blood vessels to vasoconstrictors, such as angiotensin II, and by increasing the production of prostaglandins (B1171923) with vasodilating properties. drugbank.com The antagonistic action on P2X4 receptors by small molecules represents a potential pathway to achieve such effects, highlighting the therapeutic interest in this target for cardiovascular conditions. nih.gov

Other Biological Targets and Pathways

The versatility of the furopyridine core and related pyridine structures allows for their application across multiple biological targets beyond P2X4 receptors. nih.govnih.gov

Kinase Inhibition: The furo[2,3-b]pyridine core, a close isomer, is recognized as a "hinge-binding" template for designing protein kinase inhibitors. nih.gov Kinases are crucial in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Derivatives have been developed as inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR), AKT, and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov For example, a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives were developed as reversible-covalent inhibitors of FGFR4, which is a promising target for hepatocellular carcinoma. nih.gov Similarly, pyridine-urea derivatives have shown inhibitory activity against VEGFR-2, a key regulator of angiogenesis. mdpi.com

Anticancer Activity: Beyond specific kinase inhibition, various pyridine derivatives have demonstrated broad anti-proliferative activity. Furo[2,3-d]pyrimidine-based chalcones, for instance, showed potent cytotoxic action against a panel of 59 human cancer cell lines. nih.govresearchgate.net Pyridine-ureas also exhibited significant growth inhibition across multiple cancer cell lines, including breast cancer (MCF-7). mdpi.com

Antimicrobial Activity: Derivatives have been explored for activity against infectious diseases. One furo[2,3-b]pyridine compound showed activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov Other synthesized pyridine derivatives have demonstrated good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net

Target ClassSpecific Target/PathwayInvestigated ScaffoldReference
Ion Channel P2X4 ReceptorBenzofuro[3,2-e]-1,4-diazepin-2-one nih.gov
Kinase EGFR, AKTFuro[2,3-b]pyridine nih.gov
Kinase FGFR4Pyrrolo[3,2-b]pyridine nih.gov
Kinase VEGFR-2Pyridine-urea mdpi.com
Anticancer General ProliferationFuro[2,3-d]pyrimidine (B11772683) nih.govresearchgate.net
Antimicrobial M. tuberculosisFuro[2,3-b]pyridine nih.gov
Antimicrobial E. coli, B. mycoides, C. albicansPyridine derivatives researchgate.net

Mechanism of Action Studies at the Molecular Level

Molecular-level studies have provided a structural explanation for how certain compounds interact with their targets. For the P2X4 receptor, a combination of molecular modeling and site-directed mutagenesis identified a specific allosteric binding site for the antagonist 5-BDBD. nih.gov This binding pocket is located between two subunits of the receptor. nih.gov

Key amino acid residues from adjacent subunits form this pocket:

Subunit 1: Methionine 109 (M109), Phenylalanine 178 (F178), Tyrosine 300 (Y300), and Isoleucine 312 (I312). nih.gov

Subunit 2: Arginine 301 (R301). nih.gov

The interaction between the carbonyl group of the antagonist and the R301 residue was found to be particularly important for its activity. nih.gov Further investigation revealed that the antagonist could effectively inhibit the P2X4 channel when it was in the closed state but was much less effective when the channel was in the open or desensitizing state. nih.gov The proposed reason for this state-dependent inhibition is a constriction of the allosteric binding site that occurs when the channel transitions from a closed to an open state. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, relating a molecule's structure to its biological activity to guide the design of more potent and selective compounds. drugdesign.org

For the P2X4 receptor antagonist 5-BDBD, SAR studies revealed that the bromine group on the phenyl ring was redundant for its antagonist activity. nih.gov However, the carbonyl group was critical, with its interaction with the R301 residue being a key determinant of activity. nih.gov

Broader SAR studies on various pyridine-based scaffolds have yielded several key insights:

Importance of Aromatic and Heterocyclic Systems: In the development of STAT3 inhibitors, replacing an aromatic system (like a benzene (B151609) ring) with heterocyclic rings such as pyridine or oxazole (B20620) was found to greatly reduce the compound's activity. nih.gov

Impact of Substituents: For antiproliferative pyridine derivatives, the biological activity is highly sensitive to the number and position of substituents like methoxy (B1213986) (O-CH3) groups. nih.gov The introduction of halogens (Br, Cl, F) and amino (NH2) or hydroxyl (OH) groups also significantly affects activity. nih.gov Adding fluoro substituents can increase lipophilicity, potentially making compounds more cell-permeable and enhancing their potency. researchgate.net

Role of Carboxylic Acid Groups: The carboxylic acid moiety is often a critical feature. In some pyrrolopyrimidines, the COOH group is essential for activity, likely participating in hydrogen bonding or a salt bridge interaction with the receptor. drugdesign.org Its esterification leads to a complete loss of biological activity. drugdesign.org Conversely, in other scaffolds, a parent carboxylic acid showed minimal activity, while its corresponding methyl ester or amide derivative displayed strong cytotoxicity, a difference possibly explained by the poor cell permeability of the more polar carboxylic acid. researchgate.net

Structural ModificationObservationImplication for BioactivityReference
Bromine Group Removal (on P2X4 antagonist)Activity maintainedRedundant for antagonist function nih.gov
Carbonyl Group (on P2X4 antagonist)Interacts with R301Essential for antagonist activity nih.gov
Replacement of Benzene with Pyridine (on STAT3 inhibitor)Greatly reduced activityAromatic system is critical for activity nih.gov
Esterification of Carboxylic Acid (on pyrrolopyrimidine)Complete loss of activityCOOH group is vital, likely for H-bonding drugdesign.org
Conversion of Carboxylic Acid to Ester/Amide (on imidazo[4,5-b]pyridine)Strong increase in cytotoxicityImproved cell permeation researchgate.net

Preclinical Evaluation and In Vitro/In Vivo Research Models

The preclinical evaluation of compounds based on the furo[3,2-b]pyridine and similar scaffolds involves a variety of in vitro and in vivo research models to assess their therapeutic potential.

In Vitro Models:

Cell Line Proliferation Assays: A primary method for evaluating anticancer agents is to test their effect on the growth of human cancer cell lines. The U.S. National Cancer Institute (NCI) protocol, which screens compounds against a panel of approximately 60 different cancer cell lines, is a common tool. mdpi.com For example, furo[2,3-d]pyrimidine derivatives were assessed in the NCI 59-cell line assay, where they demonstrated potent anti-proliferative activity. nih.govresearchgate.net Specific cell lines like the breast cancer line MCF-7 are also used to determine inhibitory concentrations (IC50 values). mdpi.com

Biochemical and Cellular Assays: To test activity against specific molecular targets, biochemical assays using purified enzymes (e.g., FGFR4 kinase) and cellular assays are employed. nih.gov Ba/F3 cell lines, which are dependent on specific kinase activity for survival, are often engineered to express a target kinase (like FGFR4) and are used to measure a compound's cellular potency. nih.gov

Cell Cycle Analysis: Flow cytometry is used to determine if a compound's antiproliferative effect is due to an arrest of the cell cycle at a particular phase (e.g., G2/M phase). nih.gov

In Vivo Models:

Murine Tumor Models: To evaluate efficacy in a living organism, animal models are essential. nih.gov A common model is the murine Ehrlich ascites carcinoma (EAC) solid tumor model. In this model, cancer cells are injected subcutaneously into mice to form a solid tumor. The effect of the test compound on tumor growth can then be measured over time. nih.gov

Future Perspectives and Research Challenges for Furo 3,2 B Pyridine 5 Carboxylic Acid

Development of Novel Therapeutic Agents

The unique structure of the furo[3,2-b]pyridine (B1253681) core makes it a versatile starting point for the design of new therapeutic agents. researchgate.net Research has identified this scaffold as central to the development of potent and highly selective inhibitors of certain protein kinases and as modulators of crucial cellular signaling pathways. nih.govresearchgate.netresearchgate.net

A significant area of focus is in oncology. Derivatives of the furo[3,2-b]pyridine scaffold have been identified as powerful inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net CLKs are involved in the regulation of RNA splicing, a fundamental cellular process that is often dysregulated in cancer. By inhibiting CLKs, these compounds can interfere with the proliferation of cancer cells. Furthermore, certain furo[3,2-b]pyridine derivatives have been found to act as modulators of the Hedgehog signaling pathway, another critical pathway that, when abnormally activated, can drive the growth of various tumors. nih.govresearchgate.net

Beyond cancer, there is emerging potential in the field of neurodegenerative diseases. Recent patent literature describes compounds based on a substituted Furo[3,2-b]pyridine-5-carboxylic acid core that are designed to modulate the splicing of pre-mRNA. google.com This approach is being explored for conditions like Spinocerebellar Ataxia 3 (SCA3), a rare genetic disorder characterized by progressive neurodegeneration. google.com The core structure is also found in patents for carboxyalkyl dipeptides investigated as potential inhibitors of the angiotensin-converting enzyme (ACE), suggesting a possible role in managing hypertension. google.com

The development of these compounds into clinical drugs requires extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties.

Application in Chemical Probe Development

In addition to their direct therapeutic potential, this compound derivatives are valuable tools for basic research in the form of chemical probes. nih.gov A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway within a complex biological system. researchgate.net

The furo[3,2-b]pyridine scaffold has proven to be particularly useful for creating probes to investigate kinase biology. researchgate.net For instance, the compound MU1210, a derivative of this scaffold, has been recognized as a high-quality chemical probe for studying cdc-like kinases 1, 2, and 4 (CLK1/2/4). researchgate.net Such probes allow researchers to selectively inhibit these kinases in cellular and preclinical models, helping to elucidate their specific roles in both normal physiology and disease states. researchgate.net

The development of kinase-inactive derivatives from the same scaffold also serves an important purpose. These molecules can be used as negative controls in experiments, ensuring that the observed biological effects are indeed due to the inhibition of the target kinase and not some other off-target effect of the chemical structure. nih.gov The availability of well-characterized chemical probes and their corresponding negative controls derived from the this compound framework is crucial for validating new drug targets and advancing our understanding of cell signaling.

Synthetic Challenges and Opportunities for Diversification

While the furo[3,2-b]pyridine scaffold holds significant promise, its exploration is dependent on efficient and flexible synthetic chemistry. A key challenge is the development of robust, scalable synthetic routes that allow for the systematic modification of the core structure.

Several synthetic strategies have been reported. One notable method for assembling the furo[3,2-b]pyridine core involves a copper-mediated oxidative cyclization. nih.govresearchgate.net Other approaches include one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net The primary goal is to create synthetic pathways that provide easy access to the core structure with "handles" for further chemical reactions, such as at the 3-, 5-, and 7-positions of the ring system. nih.govnih.gov This allows for the creation of large libraries of diverse compounds, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Opportunities for diversification are vast. By introducing different chemical groups at various positions on the this compound core, chemists can fine-tune the molecule's properties. For example, patent filings show the synthesis of derivatives with complex substitutions at the 2-, 3-, and 7-positions to develop splicing modulators for genetic diseases. google.com The ability to readily generate these analogs is critical for optimizing target affinity, selectivity, and drug-like properties, ultimately accelerating the journey from a promising scaffold to a potential clinical candidate.

Advancing Computational Tools for Drug Discovery

Computational methods are becoming indispensable in modern drug discovery, and their application to the this compound scaffold presents a significant opportunity. Computational tools can accelerate the design and optimization of new therapeutic agents and chemical probes.

Molecular docking simulations can be used to predict how different derivatives of the furo[3,2-b]pyridine core will bind to their target proteins, such as the ATP-binding site of kinases. nih.gov These simulations provide insights into the key molecular interactions responsible for binding, guiding chemists in designing new compounds with improved potency and selectivity. This approach has been successfully applied to other pyridine-based scaffolds to understand their interactions with biological targets like DNA gyrase. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. These models help identify the key chemical features that govern a molecule's function. Public databases also provide predicted physicochemical properties, such as lipophilicity (XlogP) and collision cross-section, which can be used to computationally assess the drug-likeness of virtual compounds before they are synthesized. uni.luuni.lu By integrating these advanced computational tools, researchers can more efficiently navigate the vast chemical space of this compound derivatives, prioritizing the synthesis of compounds with the highest probability of success and overcoming challenges in the drug discovery process.

Data Tables

Table 1: Examples of Furo[3,2-b]pyridine Derivatives and Their Applications

Compound Class/ExampleTarget/ApplicationKey Research FindingCitation
3,5-Disubstituted Furo[3,2-b]pyridinescdc-like kinases (CLKs)Identified as potent, cell-active, and highly selective inhibitors. nih.gov
3,5,7-Trisubstituted Furo[3,2-b]pyridinesHedgehog Signaling PathwayDiscovered as sub-micromolar modulators of the pathway. nih.govresearchgate.net
MU1210CLK1/2/4Recommended as a quality chemical biology probe for studying CLK function. researchgate.net
Substituted this compoundSplicing modulation for Spinocerebellar Ataxia 3 (SCA3)Designed as potential modulators of ATXN3 pre-mRNA splicing. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Furo[3,2-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Traditional synthesis involves cyclization of precursor heterocycles, such as furan and pyridine derivatives, under acidic or catalytic conditions. Microwave-assisted synthesis has been shown to significantly reduce reaction times (e.g., from hours to minutes) while maintaining yields comparable to conventional methods. For example, microwave irradiation at 100–150°C with appropriate catalysts can enhance regioselectivity and purity . Optimization should focus on solvent choice (e.g., DMF or THF), temperature control, and catalyst screening (e.g., Pd or Cu-based systems).

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : Use a combination of 1H/13C NMR to analyze aromatic proton environments and carbonyl signals (e.g., carboxylic acid protons at δ 12–14 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C8H5NO3, MW 163.13). X-ray crystallography is recommended for resolving ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and chemical-resistant goggles due to potential skin/eye irritation. Store at 2–8°C in airtight containers to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer : Regioselectivity issues often arise during cyclization or substitution reactions. Computational tools (e.g., DFT calculations) can predict reactive sites on the fused furan-pyridine ring. Experimentally, directing groups (e.g., methyl or methoxy substituents) can be introduced to steer reactions toward desired positions. For example, methyl groups at the 4-position enhance electrophilic substitution at the 5-carboxylic acid site .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may stem from tautomerism or polymorphism. Use variable-temperature NMR to identify dynamic equilibria. Compare experimental data with computational simulations (e.g., Gaussian-based chemical shift predictions). For ambiguous cases, synthesize isotopically labeled analogs (e.g., 13C-labeled compounds) to track bond formation .

Q. How can electrocatalytic methods be applied to synthesize this compound-based scaffolds?

  • Methodological Answer : Electrocatalytic multicomponent reactions enable green synthesis of complex spiro derivatives. For example, combining hydrosalicylic acid and pyran-2-one under electrochemical conditions yields spiro[furo[3,2-b]pyran-2,5'-pyrimidine] derivatives. Optimize parameters like electrode material (e.g., Pt or carbon), voltage (1.5–3 V), and pH to control selectivity .

Q. What computational approaches predict the biological activity of this compound analogs?

  • Methodological Answer : Perform molecular docking with target enzymes (e.g., oxidases or kinases) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC50 measurements). QSAR models trained on pyridine-carboxylic acid datasets can prioritize analogs with improved solubility or binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.